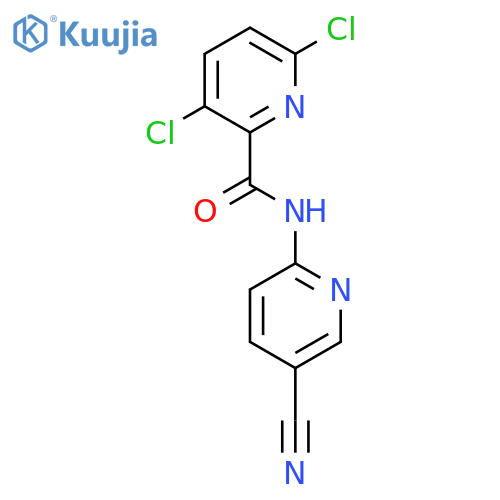

Cas no 1356758-86-5 (3,6-dichloro-N-(5-cyanopyridin-2-yl)pyridine-2-carboxamide)

3,6-dichloro-N-(5-cyanopyridin-2-yl)pyridine-2-carboxamide 化学的及び物理的性質

名前と識別子

-

- 1356758-86-5

- 3,6-dichloro-N-(5-cyanopyridin-2-yl)pyridine-2-carboxamide

- Z1126791884

- AKOS033061632

- EN300-26597890

- 2-Pyridinecarboxamide, 3,6-dichloro-N-(5-cyano-2-pyridinyl)-

-

- インチ: 1S/C12H6Cl2N4O/c13-8-2-3-9(14)17-11(8)12(19)18-10-4-1-7(5-15)6-16-10/h1-4,6H,(H,16,18,19)

- InChIKey: PRWFISXIZUERMI-UHFFFAOYSA-N

- SMILES: ClC1=CC=C(N=C1C(NC1C=CC(C#N)=CN=1)=O)Cl

計算された属性

- 精确分子量: 291.9918662g/mol

- 同位素质量: 291.9918662g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 4

- 重原子数量: 19

- 回転可能化学結合数: 2

- 複雑さ: 383

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 78.7Ų

- XLogP3: 2.6

3,6-dichloro-N-(5-cyanopyridin-2-yl)pyridine-2-carboxamide Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26597890-0.5g |

3,6-dichloro-N-(5-cyanopyridin-2-yl)pyridine-2-carboxamide |

1356758-86-5 | 95.0% | 0.5g |

$535.0 | 2025-03-20 | |

| Enamine | EN300-26597890-0.1g |

3,6-dichloro-N-(5-cyanopyridin-2-yl)pyridine-2-carboxamide |

1356758-86-5 | 95.0% | 0.1g |

$490.0 | 2025-03-20 | |

| Enamine | EN300-26597890-5.0g |

3,6-dichloro-N-(5-cyanopyridin-2-yl)pyridine-2-carboxamide |

1356758-86-5 | 95.0% | 5.0g |

$1614.0 | 2025-03-20 | |

| Enamine | EN300-26597890-0.05g |

3,6-dichloro-N-(5-cyanopyridin-2-yl)pyridine-2-carboxamide |

1356758-86-5 | 95.0% | 0.05g |

$468.0 | 2025-03-20 | |

| Enamine | EN300-26597890-2.5g |

3,6-dichloro-N-(5-cyanopyridin-2-yl)pyridine-2-carboxamide |

1356758-86-5 | 95.0% | 2.5g |

$1089.0 | 2025-03-20 | |

| Enamine | EN300-26597890-1.0g |

3,6-dichloro-N-(5-cyanopyridin-2-yl)pyridine-2-carboxamide |

1356758-86-5 | 95.0% | 1.0g |

$557.0 | 2025-03-20 | |

| Enamine | EN300-26597890-1g |

3,6-dichloro-N-(5-cyanopyridin-2-yl)pyridine-2-carboxamide |

1356758-86-5 | 90% | 1g |

$557.0 | 2023-09-13 | |

| Enamine | EN300-26597890-5g |

3,6-dichloro-N-(5-cyanopyridin-2-yl)pyridine-2-carboxamide |

1356758-86-5 | 90% | 5g |

$1614.0 | 2023-09-13 | |

| Enamine | EN300-26597890-10g |

3,6-dichloro-N-(5-cyanopyridin-2-yl)pyridine-2-carboxamide |

1356758-86-5 | 90% | 10g |

$2393.0 | 2023-09-13 | |

| Enamine | EN300-26597890-0.25g |

3,6-dichloro-N-(5-cyanopyridin-2-yl)pyridine-2-carboxamide |

1356758-86-5 | 95.0% | 0.25g |

$513.0 | 2025-03-20 |

3,6-dichloro-N-(5-cyanopyridin-2-yl)pyridine-2-carboxamide 関連文献

-

Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153

-

Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490

-

Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886

-

Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431

-

6. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395

-

Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171

-

Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178

-

Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125

3,6-dichloro-N-(5-cyanopyridin-2-yl)pyridine-2-carboxamideに関する追加情報

3,6-Dichloro-N-(5-Cyanopyridin-2-yl)Pyridine-2-Carboxamide: A Comprehensive Overview

The compound 3,6-dichloro-N-(5-cyanopyridin-2-yl)pyridine-2-carboxamide (CAS No. 1356758-86-5) is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of heterocyclic compounds, specifically pyridine derivatives, which are widely studied due to their unique chemical properties and versatility in synthetic chemistry. The structure of this compound features a pyridine ring substituted with chlorine atoms at positions 3 and 6, a cyano group at position 5 of the pyridinyl moiety, and an amide group at position 2 of the pyridine ring. These substituents contribute to its distinctive reactivity and stability, making it a valuable compound in research and development.

Recent advancements in synthetic chemistry have enabled the precise synthesis of 3,6-dichloro-N-(5-cyanopyridin-2-yl)pyridine-2-carboxamide, leveraging modern techniques such as microwave-assisted synthesis and catalytic cross-coupling reactions. These methods have not only improved the yield and purity of the compound but also opened new avenues for its application in drug discovery and materials science. The presence of electron-withdrawing groups like chlorine and cyano enhances the molecule's ability to participate in various chemical transformations, making it a versatile building block in organic synthesis.

In terms of biological activity, 3,6-dichloro-N-(5-cyanopyridin-2-yl)pyridine-2-carboxamide has shown promising results in preliminary studies targeting enzyme inhibition and receptor modulation. Researchers have reported its potential as a lead compound in the development of novel therapeutic agents for conditions such as cancer, inflammation, and neurodegenerative diseases. The amide group plays a crucial role in modulating the compound's bioavailability and pharmacokinetic properties, while the chlorinated pyridine ring contributes to its stability and selectivity in biological systems.

The structural uniqueness of this compound also makes it an attractive candidate for materials science applications. For instance, its ability to form stable coordination complexes with metal ions has been explored for use in catalysis and sensor technology. Recent studies have demonstrated its potential as a ligand in metalloenzyme mimics, where it facilitates efficient catalytic cycles under mild conditions. Additionally, the compound's electronic properties make it a promising candidate for use in organic electronics, particularly in the development of semiconducting materials.

From an environmental perspective, 3,6-dichloro-N-(5-cyanopyridin-2-yl)pyridine-2-carboxamide has been evaluated for its biodegradability and eco-toxicological effects. Initial assessments indicate that it exhibits low toxicity to aquatic organisms under standard test conditions. However, further research is required to fully understand its long-term impact on ecosystems and to develop sustainable methods for its production and disposal.

In conclusion, 3,6-dichloro-N-(5-cyanopyridin-2-yl)pyridine-2-carboxamide (CAS No. 1356758-86-5) is a multifaceted compound with significant potential across diverse fields. Its unique chemical structure, combined with recent advancements in synthetic methodologies and biological applications, positions it as a key player in contemporary scientific research. As ongoing studies continue to uncover new insights into its properties and functionalities, this compound is poised to make substantial contributions to both academic and industrial advancements.

1356758-86-5 (3,6-dichloro-N-(5-cyanopyridin-2-yl)pyridine-2-carboxamide) Related Products

- 2227987-25-7(rac-2-({(2R,3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-2-ylformamido}oxy)propanoic acid)

- 1185080-16-3(3-benzyl-5-[(2-chloro-4-fluorophenyl)methyl]-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one)

- 842140-39-0(2-Bromo-3-(4-ethylthio)phenyl-1-propene)

- 2229281-08-5(4-(tert-butoxy)-2-hydroxy-3,3-dimethylbutanoic acid)

- 2137899-19-3(methyl 3-amino-5H,6H,7H,8H-imidazo1,2-apyridine-7-carboxylate)

- 1196151-85-5(6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine)

- 1004550-11-1(6-Ethenyl-N-ethyl-Imidazo[1,2-a]pyridine-3-carboxamide)

- 2094228-10-9(N-(2-methyl-3-{[(2-methylbutan-2-yl)oxy]methyl}phenyl)but-2-ynamide)

- 900009-02-1(N-(1,3-benzothiazol-2-yl)-2-{6-(3,4,5-trimethoxyphenyl)pyridazin-3-ylsulfanyl}acetamide)

- 1820665-50-6(2-Methyl-6-(2-methylpropoxy)pyridine)